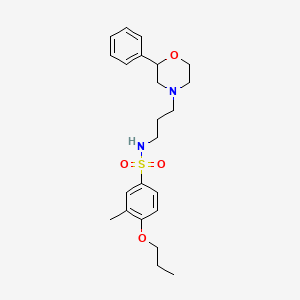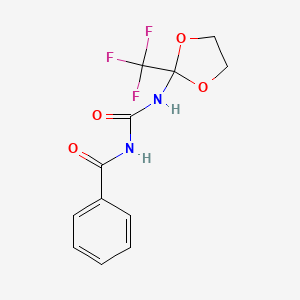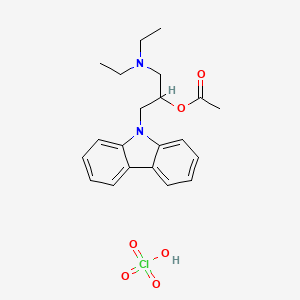
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate is a complex organic compound that features a carbazole moiety linked to a diethylamino group through a propan-2-yl acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate typically involves multiple steps. One common method includes the reaction of 9H-carbazole with 3-(diethylamino)propan-2-ol in the presence of an acid catalyst to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazole compounds.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular signaling pathways. The carbazole moiety can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(dimethylamino)propan-2-yl acetate
- 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl chloride
- 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl bromide
Uniqueness
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its perchlorate counterion enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
[1-carbazol-9-yl-3-(diethylamino)propan-2-yl] acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClHO4/c1-4-22(5-2)14-17(25-16(3)24)15-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23;2-1(3,4)5/h6-13,17H,4-5,14-15H2,1-3H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCIPZKPHHLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)
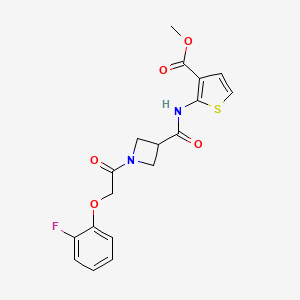

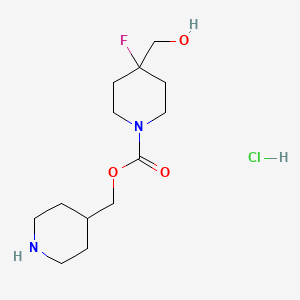
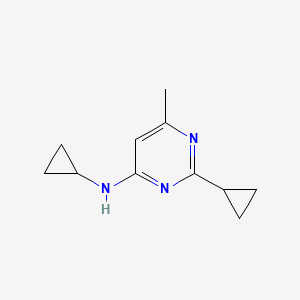
![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

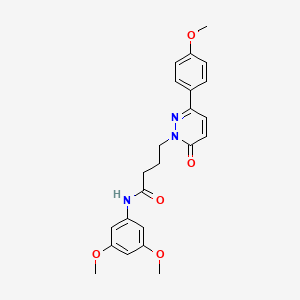
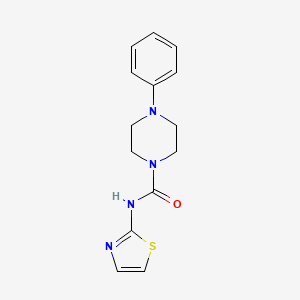
![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)
